molecular formula C11H20N2O5 B112492 Boc-L-beta-Homoglutamine CAS No. 336182-06-0

Boc-L-beta-Homoglutamine

Cat. No.: B112492
CAS No.: 336182-06-0
M. Wt: 260.29 g/mol
InChI Key: DAUHTFNYHSOVRQ-ZETCQYMHSA-N
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Description

Boc-L-beta-Homoglutamine, also known as (S)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-beta-Homoglutamine typically involves the protection of the amino group of L-beta-Homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Boc-L-beta-Homoglutamine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-beta-Homoglutamine.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.

Major Products Formed:

    Deprotected Amino Acid: Removal of the Boc group yields L-beta-Homoglutamine.

    Peptides: Coupling reactions result in the formation of peptides with this compound as one of the building blocks.

Scientific Research Applications

Boc-L-beta-Homoglutamine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: this compound is used in the design and synthesis of therapeutic peptides and other bioactive compounds.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The primary function of Boc-L-beta-Homoglutamine is to serve as a protected form of L-beta-Homoglutamine, allowing for selective reactions at the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes.

Comparison with Similar Compounds

    Boc-L-glutamine: Similar to Boc-L-beta-Homoglutamine but with a different side chain structure.

    Fmoc-L-beta-Homoglutamine: Another protected form of L-beta-Homoglutamine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

    Cbz-L-beta-Homoglutamine: Uses the carbobenzoxy (Cbz) group for protection.

Uniqueness: this compound is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

Properties

IUPAC Name

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHTFNYHSOVRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375930
Record name Boc-L-beta-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-06-0
Record name Boc-L-beta-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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